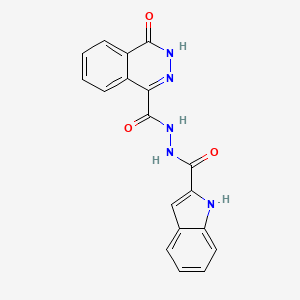
N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide, also known as IKK Inhibitor VII, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in a range of cellular processes, including inflammation, immune response, cell survival, and proliferation. The inhibition of the IKK complex by IKK Inhibitor VII has been shown to have significant effects on these processes, making it an important tool for studying the NF-κB pathway.
Mecanismo De Acción
The mechanism of action of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII involves the inhibition of the this compound complex, which is responsible for the phosphorylation and degradation of IκB proteins. The inhibition of the this compound complex prevents the activation of the NF-κB pathway, leading to a decrease in the expression of NF-κB target genes. This inhibition has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound Inhibitor VII are primarily related to the inhibition of the NF-κB pathway. This inhibition has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation. In addition, this compound Inhibitor VII has been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII in lab experiments include its potency and specificity for the this compound complex. This compound has been shown to have significant effects on the NF-κB pathway, making it an important tool for studying this pathway in various cellular processes and diseases. However, the limitations of using this compound Inhibitor VII include its potential toxicity and off-target effects. Careful dose optimization and control are necessary to ensure the specificity and safety of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII in scientific research. One potential direction is the development of more potent and specific this compound inhibitors for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the use of this compound Inhibitor VII in combination with other drugs to enhance its therapeutic effects. Finally, the use of this compound Inhibitor VII in animal models and clinical trials may provide important insights into the safety and efficacy of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII is a complex process that involves several steps. The first step involves the synthesis of the phthalazine-1-carbohydrazide moiety, which is then coupled with the indole-2-carbonyl group to form the final product. The synthesis of this compound is typically carried out using a combination of organic synthesis techniques, such as condensation reactions and purification by chromatography.
Aplicaciones Científicas De Investigación
N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide Inhibitor VII has been widely used in scientific research to study the NF-κB pathway and its role in various cellular processes. This compound has been shown to have significant effects on inflammation, immune response, cell survival, and proliferation. It has also been used to study the role of the NF-κB pathway in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-16-12-7-3-2-6-11(12)15(20-21-16)18(26)23-22-17(25)14-9-10-5-1-4-8-13(10)19-14/h1-9,19H,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRYILTHXIXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

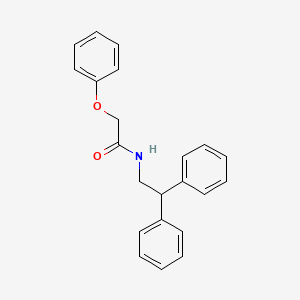
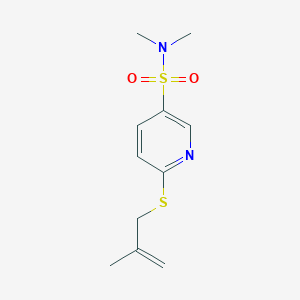
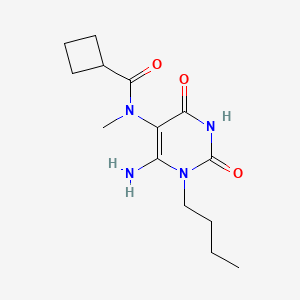
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
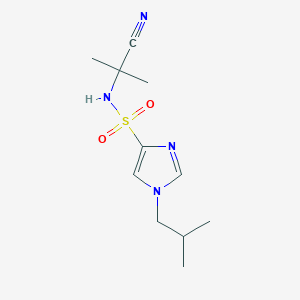
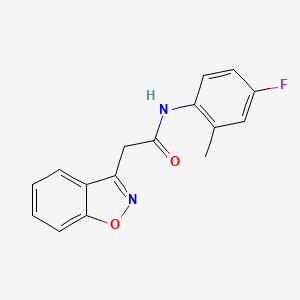
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
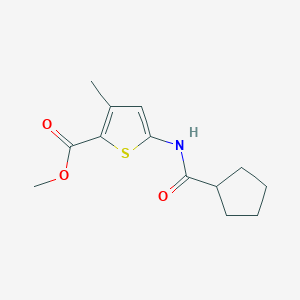
![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)